molecular formula C2H7N.ClH<br>C2H8ClN B122199 Dimethylamine hydrochloride CAS No. 506-59-2

Dimethylamine hydrochloride

Cat. No.: B122199
CAS No.: 506-59-2
M. Wt: 81.54 g/mol
InChI Key: IQDGSYLLQPDQDV-UHFFFAOYSA-N
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Description

Dimethylamine hydrochloride is a chemical compound formed when dimethylamine, a secondary amine, reacts with hydrochloric acid. It typically exists as white crystalline solids or powder. The molecular formula is C₂H₈ClN, and it has a molecular weight of 81.54 g/mol . This compound is widely used in various industries due to its unique properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dimethylamine hydrochloride plays a significant role in biochemical reactions. It acts as a precursor in the synthesis of pharmaceuticals such as ranitidine and metformin . In biochemical reactions, this compound interacts with enzymes and proteins, facilitating the formation of dimethylammonium ions. These ions can participate in various biochemical pathways, including the synthesis of amides and the Willgerodt-Kindler reaction . The compound’s ability to donate methyl groups makes it a valuable reagent in methylation reactions, which are crucial for modifying biomolecules and regulating gene expression .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of enzymes involved in methylation, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by participating in the synthesis of key metabolites and intermediates . These effects can vary depending on the concentration and duration of exposure to the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity and function. For example, this compound can inhibit or activate enzymes involved in methylation reactions, leading to changes in gene expression . The compound can also interact with nucleic acids, influencing the transcription and translation processes . These molecular interactions are crucial for understanding the compound’s role in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild stimulant, enhancing cellular metabolism and gene expression . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the safe and effective use of the compound in biomedical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized to form dimethylammonium ions, which participate in methylation reactions and the synthesis of amides . The compound can also interact with enzymes such as dimethylamine dehydrogenase, influencing metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters and distributed to different cellular compartments . Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The compound’s localization can affect its activity and function, influencing cellular processes such as gene expression and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylamine hydrochloride is prepared by the salt formation of dimethylamine and hydrochloric acid. The traditional method involves slowly adding hydrochloric acid to dimethylamine while maintaining the temperature below 15°C and keeping the pH between 7 and 8 . After the reaction, activated carbon is added for decolorization, and the filtrate is adjusted to pH 3-4 with hydrochloric acid. The solution is then concentrated under reduced pressure to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by heating a dimethylamine water solution and reacting it with hydrochloric acid in two packing towers. The resulting solution is distilled to remove water, cooled, centrifuged, and dried under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Dimethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dimethylamine N-oxide under specific conditions.

Reduction: It can be reduced to form dimethylamine.

Substitution: this compound reacts with carbon disulfide to form dimethyldithiocarbamate, which is used in rubber vulcanization . It also reacts with 1-methyl pyrrole and formaldehyde to synthesize dimethyl-(1-methyl-pyrrol-2-ylmethyl)-amine .

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Carbon disulfide, formaldehyde.

Major Products:

  • Dimethylamine N-oxide
  • Dimethyldithiocarbamate
  • Dimethyl-(1-methyl-pyrrol-2-ylmethyl)-amine

Scientific Research Applications

Dimethylamine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, including the production of cationic polymers and chelating agents .

Biology: this compound is involved in the synthesis of various biological compounds and is used in biochemical research.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals like ranitidine, metformin, tramadol, and amlodipine . It is also used in the development of antibacterial membranes for wound dressing applications .

Industry: In the agricultural sector, it is used in the production of herbicides and pesticides. It also finds applications in the manufacture of surfactants and rubber products .

Comparison with Similar Compounds

    Methylamine: A primary amine with a single methyl group.

    Trimethylamine: A tertiary amine with three methyl groups.

    Diethylamine: A secondary amine with two ethyl groups.

Uniqueness: Dimethylamine hydrochloride is unique due to its balanced chemical structure, featuring two methyl groups and a chloride ion, which provides stability and reactivity. This makes it particularly valuable in various industrial applications, including pharmaceuticals, agriculture, and rubber production .

Properties

IUPAC Name

N-methylmethanamine;hydrochloride
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InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H
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InChI Key

IQDGSYLLQPDQDV-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Cl
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Molecular Formula

C2H8ClN
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Related CAS

124-40-3 (Parent)
Record name Dimethylamine hydrochloride
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DSSTOX Substance ID

DTXSID8027163
Record name N-Methylmethanamine hydrochloride
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Molecular Weight

81.54 g/mol
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Physical Description

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS]
Record name Dimethylamine hydrochloride
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Vapor Pressure

0.000435 [mmHg]
Record name Dimethylamine hydrochloride
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CAS No.

506-59-2, 75693-94-6
Record name Dimethylamine, hydrochloride
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Record name Dimethylamine hydrochloride
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Record name Methanamine, N-methyl-, hydrochloride (1:1)
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Record name N-Methylmethanamine hydrochloride
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Record name Dimethylammonium chloride
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Record name Dimethylamine-15N hydrochloride
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Record name DIMETHYLAMINE HYDROCHLORIDE
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Customer
Q & A

Q1: What is a common method for synthesizing dimethylamine hydrochloride?

A1: this compound can be synthesized by reacting a dimethylamine water solution with hydrochloric acid in a controlled environment, such as packed towers. After the reaction, the solution is distilled to remove excess water, cooled, centrifuged, and dried to obtain the desired white, non-caking crystals. []

Q2: Can dimethylamine be recovered from this compound?

A2: Yes, dimethylamine can be recovered from its hydrochloride salt. One method involves reacting this compound with sodium hydroxide in toluene. The resulting dimethylamine is then recovered through a process of heating, rectification, and drying. This method has proven effective in recovering high-purity dimethylamine. [, , ]

Q3: What is an example of this compound being used in the preparation of another chemical compound?

A3: this compound serves as a starting material in the synthesis of 3,3-(14C)-dimethyl-1-phenyltriazene. This radiolabeled compound is prepared by reacting recrystallized benzenediazonium fluoroborate with 14C-labeled this compound in an aqueous sodium carbonate solution at 0°C. The resulting 14C-labeled triazene is then purified through extraction and distillation. []

Q4: Can this compound be used in the synthesis of polymers?

A4: Yes, this compound can be employed in the synthesis of cationic polymers like cationic starch. A specific example is the preparation of starch-methylene this compound (SMMAHC). This involves reacting corn starch with a cationic reagent called hydroxymethyl this compound (HMMAHC) in a dry process. The degree of substitution (DS) of cationic groups in SMMAHC can be controlled, directly influencing the polymer's moisture-adsorption and retention abilities. []

Q5: Are there any applications of this compound in material science?

A5: this compound, alongside other amine hydrochlorides, finds use in the development of water-compatible electroplating solutions for molten aluminum. The presence of these amine hydrochlorides, alongside specific ratios of aluminum halide and dimethyl sulfone, enables stable aluminum electroplating even with increased moisture levels. This results in the formation of uniform aluminum plating films on various substrates. []

Q6: Can this compound be used in oxidation reactions?

A6: Yes, this compound can be combined with chromium trioxide to form an effective oxidation reagent. This reagent, particularly when supported on silica gel, exhibits notable activity in the selective oxidation of cyclohexenol to cyclohexenone. []

Q7: What is the metabolic fate of this compound in mammals?

A7: Studies using [U-14C]-dimethylamine hydrochloride administered to rats and mice revealed that the compound is primarily excreted unchanged in urine (89% of the dose). Demethylation represents the main metabolic pathway, with minimal amounts of radioactivity detected in feces, exhaled air, and carcass. []

Q8: Can dietary protein levels influence the formation of N-nitrosamines from this compound and sodium nitrite?

A8: Yes, research suggests that high protein diets enhance the in vivo N-nitrosation of this compound in rats. This was evidenced by increased nitrite levels in the liver and urine of rats fed a high protein diet compared to those on normal or low protein diets, following administration of this compound and sodium nitrite. [, , ]

Q9: Does the subcellular location of nitrite within plants affect its potential to form N-nitrosamines?

A9: Studies on cassava leaves indicate a correlation between the subcellular distribution of nitrite and its potential toxicity when co-administered with this compound in rats. Higher nitrite levels were observed in the chloroplasts and mitochondria compared to the cytosol. This suggests that the subcellular location of nitrite might influence its accessibility for N-nitrosamine formation. []

Q10: Can the stability of methanolic Wright's stain solutions be improved?

A10: The addition of this compound, along with diethylamine hydrochloride, as co-stabilizers significantly enhances the stability of methanolic Wright's stain solutions. These additives prevent degradation and precipitation issues, extending the shelf life of the stain solutions while maintaining good staining performance. []

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